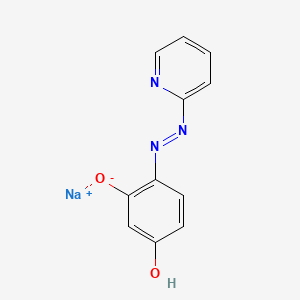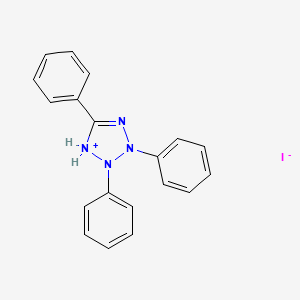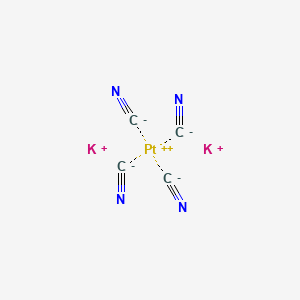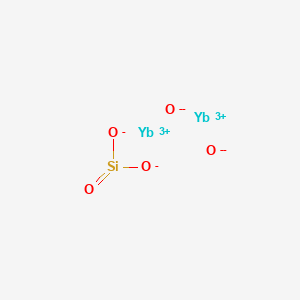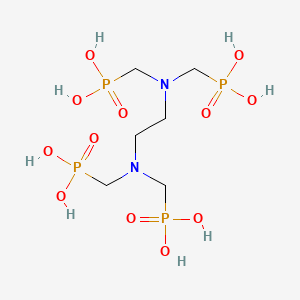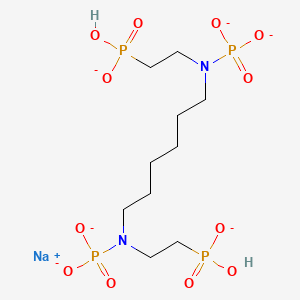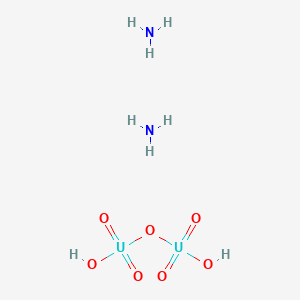
AMMONIUM URANATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium uranate, also known as ammonium diuranate, is a chemical compound with the formula (NH₄)₂U₂O₇. It is an intermediate chemical form of uranium produced during the processing of uranium ores. The compound is typically a bright yellow salt, which is why it is often referred to as “yellowcake.” this compound is primarily used in the nuclear industry as a precursor to uranium oxide, which is used in the fabrication of nuclear fuel .
Vorbereitungsmethoden
Ammonium uranate is prepared through the precipitation of uranium from an aqueous solution. The most common method involves the reaction of uranyl nitrate with ammonium hydroxide. The reaction can be represented as follows:
UO2(NO3)2+2NH4OH→(NH4)2U2O7+2HNO3
In industrial production, the precipitation is typically carried out by adding aqueous ammonium hydroxide to a solution of uranyl nitrate. The resulting precipitate is then thickened and centrifuged before being calcined to produce uranium oxide . Another method involves the use of ultrasonic-assisted precipitation, which improves the quality and uniformity of the this compound crystals .
Analyse Chemischer Reaktionen
Ammonium uranate undergoes several types of chemical reactions, including thermal decomposition and reduction. When heated in air, this compound decomposes to form uranium trioxide (UO₃) and then further reduces to uranium dioxide (UO₂) or uranium trioxide (U₃O₈) depending on the temperature and conditions . The thermal decomposition can be represented as follows:
(NH4)2U2O7→2UO3+2NH3+H2O
Further heating in a reducing atmosphere can lead to the formation of uranium dioxide:
UO3→UO2+21O2
Common reagents used in these reactions include ammonium hydroxide and uranyl nitrate. The major products formed from these reactions are uranium trioxide and uranium dioxide .
Wissenschaftliche Forschungsanwendungen
Ammonium uranate has several scientific research applications, particularly in the field of nuclear forensics and fuel fabrication. It is used as an intermediate in the production of uranium oxide fuel, which is essential for nuclear reactors . The compound’s morphology and characteristics are crucial for determining the quality of the final fuel product. Additionally, this compound has been studied for its potential use in creating colored glazes in ceramics, although this application is less common today .
Wirkmechanismus
The mechanism of action of ammonium uranate primarily involves its thermal decomposition and reduction to form uranium oxides. The compound undergoes several endothermic and exothermic reactions during heating, leading to the formation of different uranium oxide phases. The molecular targets and pathways involved in these reactions include the breaking and formation of uranium-oxygen bonds, as well as the release of ammonia and water .
Vergleich Mit ähnlichen Verbindungen
Ammonium uranate is similar to other uranium compounds such as uranyl nitrate and uranium trioxide. it is unique in its role as an intermediate in the production of uranium oxide fuel. Unlike uranyl nitrate, which is highly soluble in water, this compound is less soluble and precipitates out of solution, making it easier to handle and process . Other similar compounds include uranium dioxide and uranium trioxide, which are also used in the nuclear industry for fuel fabrication .
Eigenschaften
InChI |
InChI=1S/2H3N.2H2O.5O.2U/h2*1H3;2*1H2;;;;;;;/q;;;;;;;;;2*+1/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRWHVAEVGDVIJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[U](=O)(=O)O[U](=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O7U2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

